3-fluorophenylalanine metabolic stability and half-life data
3-fluorophenylalanine metabolic stability and half-life data
Topic: Technical Deep Dive: Metabolic Stability Profile of 3-Fluorophenylalanine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Dual-Fate Metabolic Profile
3-Fluorophenylalanine (3-F-Phe) presents a unique metabolic paradox in drug development and chemical biology. Unlike standard small molecules where "metabolic stability" refers strictly to resistance against hepatic clearance, 3-F-Phe exhibits a dual-fate profile : it is simultaneously a substrate for anabolic incorporation into the proteome and a target for hepatic catabolism.
For researchers utilizing 3-F-Phe as a non-canonical amino acid (ncAA) in peptide therapeutics or as a PET radiotracer (
Physicochemical Context & Electronic Effects
The metabolic behavior of 3-F-Phe is dictated by the bioisosteric replacement of hydrogen with fluorine. This modification alters the electronic landscape of the phenyl ring without abolishing recognition by endogenous transporters (LAT1) or enzymes (PAH, tRNA synthetases).
| Property | Phenylalanine (Phe) | 3-Fluorophenylalanine (3-F-Phe) | Impact on Stability |
| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å | Minimal steric clash; fits in Phe-binding pockets. |
| Electronegativity | 2.1 (H) | 4.0 (F) | Withdraws electron density; deactivates ring toward oxidation. |
| C-X Bond Strength | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | High resistance to direct oxidative cleavage at C3. |
| Lipophilicity ( | 0.00 | +0.14 | Slight increase in membrane permeability. |
| pKa (Amine) | 9.13 | ~9.0 | Minimal effect on zwitterionic character. |
Metabolic Stability & Pathways
The stability of 3-F-Phe cannot be assessed by intrinsic clearance (
Hepatic Catabolism: The PAH Interaction
Contrary to early assumptions that fluorination universally blocks metabolism, 3-F-Phe acts as a substrate for Phenylalanine Hydroxylase (PAH).
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Mechanism: PAH normally hydroxylates Phe at the para (4) position to form Tyrosine.
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3-F-Phe Fate: Since the fluorine is at the meta (3) position, the para position remains open. PAH hydroxylates 3-F-Phe to form 3-Fluorotyrosine (3-F-Tyr) .
-
Kinetics: While specific
values vary by species, 3-F-Phe is processed slower than native Phe but significantly faster than 4-F-Phe (where the F atom blocks the hydroxylation site, leading to NIH shifts or inhibition).
In Vivo Defluorination
Data from
-
Observation: Administration of L-[
F]3-F-Phe results in progressive accumulation of radioactivity in bone tissue (skull/spine).[1] -
Causality: Bone uptake is a proxy for free fluoride (
F ) release. This indicates that downstream metabolites of 3-F-Phe (likely during 3-F-Tyr catabolism or via non-specific oxidative defluorination) release the fluorine atom. -
Comparison: The D-isomer (D-3-F-Phe) shows significantly lower bone uptake, confirming that the instability is enzymatically driven by stereoselective L-amino acid processing enzymes.
Anabolic "Stability" (Protein Incorporation)
3-F-Phe is efficiently charged onto tRNA
-
Result: It is co-translationally incorporated into proteins.
-
Implication: In a biological system, the "disappearance" of free 3-F-Phe from plasma is driven partly by sequestration into long-lived proteins, not just elimination. This mimics a "high clearance" compound but represents retention in tissue.
Comparative Stability Data
The following table synthesizes data from tracer kinetics and microsomal assays to compare 3-F-Phe with its analogs.
| Compound | Hepatic Stability (Microsomes) | Metabolic Fate | In Vivo Half-Life Indicators | Defluorination Risk |
| L-Phe | Low (Rapid Turnover) | Converted to Tyr via PAH | Regulated by homeostasis | N/A |
| L-3-F-Phe | Moderate | Hydroxylated to 3-F-Tyr; Incorporated into proteins | ~50 min (Brain washout phase) | High (Bone uptake observed) |
| L-4-F-Phe | High | Resistant to PAH (inhibitor/poor substrate) | Longer plasma retention | Low (C-F bond at oxidation site) |
| [ | Very High | Not a substrate for PAH or Protein Synthesis | Renal clearance dominant | Negligible |
Note: [
F]FET (Fluoroethyltyrosine) is the "gold standard" for metabolic stability in PET imaging because it is transported (LAT1) but not metabolized. 3-F-Phe is less stable than FET because it participates in endogenous pathways.
Visualizing the Metabolic Network
The following diagram illustrates the competitive pathways determining the lifespan of 3-F-Phe in a biological system.
Caption: Figure 1: The dual metabolic fate of 3-F-Phe. Competition between protein synthesis (green) and hepatic catabolism (red) determines stability.
Experimental Protocol: Microsomal Stability Assay
To quantify the intrinsic clearance (
Reagents & Setup
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Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl
). -
Test Compound: 3-F-Phe (1 µM final concentration to ensure linear kinetics).
Workflow Steps
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Pre-Incubation: Mix 445 µL Buffer + 5 µL Microsomes + 25 µL Test Compound. Incubate at 37°C for 10 min.
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Initiation: Add 25 µL NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
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Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. Time.-
Slope
= elimination rate constant. - .
- .
-
Caption: Figure 2: Step-by-step workflow for determining intrinsic clearance in liver microsomes.
References
-
Evalu
F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Source: Cancers (Basel). 2021 Nov; 13(23): 6030. URL:[Link] Relevance: Provides in vivo bone uptake data confirming metabolic defluorination and comparative kinetics with FET. -
Kinetic Mechanism of Phenylalanine Hydroxylase. Source: Biochemistry.[2][3][4] 2013 Feb 12; 52(6): 1062–1073. URL:[Link] Relevance: Details the enzymatic mechanism of PAH which accepts substituted phenylalanines as substrates.
-
Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Source: Beilstein J Org Chem. 2020; 16: 988–1002. URL:[Link] Relevance: Discusses the synthesis and stability profiles of various fluorinated Phe analogs.
-
Metabolic Stability and its Role in the Discovery of New Chemical Entities. Source: Arh Hig Rada Toksikol. 2018 Dec; 69(4): 287–302. URL:[Link] Relevance: Provides the foundational equations and protocols for microsomal stability assays (
calculation).
Sources
- 1. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formal reduction potential of 3,5-difluorotyrosine in a structured protein: insight into multistep radical transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
